(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
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Overview
Description
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is a complex organic compound with the molecular formula C22H20F3N5 . This compound is notable for its trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
The synthesis of (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts.
Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in its activity, often enhancing its binding affinity to biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, (8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is unique due to its specific structure and the presence of the trifluoromethyl group. Similar compounds include other trifluoromethyl-containing molecules and isoquinoline derivatives .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H20F3N5 |
---|---|
Molecular Weight |
411.4g/mol |
IUPAC Name |
(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C22H20F3N5/c1-2-7-30-8-6-16-17(10-26)20(29)21(12-27,13-28)19(18(16)11-30)14-4-3-5-15(9-14)22(23,24)25/h3-6,9,18-19H,2,7-8,11,29H2,1H3/t18-,19+/m0/s1 |
InChI Key |
RAKBOGJTTWUGNQ-RBUKOAKNSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
Isomeric SMILES |
CCCN1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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